



Technical Support Center: Managing Gastrointestinal Issues Associated with ALZ-801

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Compound of Interest		
Compound Name:	Atl-801	
Cat. No.:	B1665307	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding gastrointestinal (GI) issues observed in studies of ALZ-801 (valiltramiprosate).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects associated with ALZ-801?

A1: The most frequently reported gastrointestinal adverse events in clinical trials of ALZ-801 are nausea, vomiting, decreased appetite, and weight decrease.[1][2][3][4] These events are generally characterized as mild and transient.[1]

Q2: What is the proposed mechanism for the gastrointestinal side effects of ALZ-801?

A2: The gastrointestinal side effects of ALZ-801 and its active agent, tramiprosate, are thought to be due to direct local irritation of the gastrointestinal tract. ALZ-801, a prodrug of tramiprosate, was specifically developed to improve upon the gastrointestinal tolerability of its predecessor.

Q3: How does food intake affect the gastrointestinal tolerability of ALZ-801?

A3: Administration of ALZ-801 with food has been shown to markedly reduce the incidence of gastrointestinal symptoms. Clinical studies have indicated that taking ALZ-801 with a meal can



lessen the occurrence of nausea and vomiting without significantly impacting the plasma exposure of the active agent, tramiprosate.

Q4: Do the gastrointestinal side effects of ALZ-801 diminish over time?

A4: Yes, tolerance to the gastrointestinal side effects of ALZ-801 has been observed with continued use. The majority of nausea events are reported to be mild and show a tendency to decrease with ongoing treatment.

Q5: Is there a difference in the incidence of gastrointestinal side effects based on a patient's APOE4 genotype?

A5: Current publicly available data from the major clinical trials of ALZ-801 have not specified a differential incidence of gastrointestinal side effects based on APOE4 carrier status (homozygotes vs. heterozygotes). The pivotal APOLLOE4 trial focused exclusively on APOE4/4 homozygotes, and the Phase 2 biomarker study included both APOE4/4 and APOE3/4 carriers. The most common adverse events, including mild nausea, were reported for the overall study population of APOE4 carriers in the Phase 2 trial.

II. Troubleshooting GuidesManaging Nausea and Vomiting

This guide provides a systematic approach to managing nausea and vomiting during experimental studies with ALZ-801.

Caption: Troubleshooting workflow for managing nausea and vomiting.

Addressing Decreased Appetite and Weight Loss

This guide outlines steps for monitoring and addressing decreased appetite and weight loss.

Caption: Approach to managing decreased appetite and weight loss.

III. Quantitative Data on Gastrointestinal Adverse Events



The following tables summarize the incidence of common gastrointestinal adverse events from key clinical trials of ALZ-801.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 APOLLOE4 Trial (APOE4/4 Homozygotes)

Adverse Event	Valiltramiprosate (ALZ- 801)	Placebo
Nausea	26%	Not Specified
Weight Decrease	14%	Not Specified
Decreased Appetite	10%	Not Specified
Vomiting	10%	Not Specified

Note: The placebo arm percentages for these specific GI events were not detailed in the available public disclosures.

Table 2: Common Adverse Events with Incidence >10% in the Phase 2 Biomarker Trial (APOE4 Carriers)

Adverse Event	Incidence
COVID-19 Infection	>10%
Mild Nausea	>10%
Decreased Appetite	>10%

Note: This was a single-arm, open-label study, so there is no placebo comparison group.

IV. Experimental Protocols

While specific patient-reported outcome questionnaires for GI tolerability in the ALZ-801 trials are not publicly detailed, the assessment of gastrointestinal adverse events in clinical trials typically follows standardized procedures.



Methodology for Assessing Gastrointestinal Adverse Events:

- Data Collection: Spontaneously reported adverse events are recorded at each study visit.
 Open-ended questions are used to elicit any new or worsening symptoms from the study participants.
- Standardized Grading: The severity of reported adverse events such as nausea and vomiting
 is graded according to a standardized scale. The National Cancer Institute's Common
 Terminology Criteria for Adverse Events (CTCAE) is a widely used standard.

Table 3: CTCAE v5.0 Grading for Nausea and Vomiting

Adverse Event	Grade 1 (Mild)	Grade 2 (Moderate)	Grade 3 (Severe)
Nausea	Loss of appetite without alteration in eating habits	Oral intake decreased without significant weight loss, dehydration, or malnutrition	Inadequate oral caloric or fluid intake; tube feedings, TPN, or hospitalization indicated
Vomiting	Intervention not indicated	Outpatient intravenous hydration; medical intervention indicated	Tube feeding, TPN, or hospitalization indicated

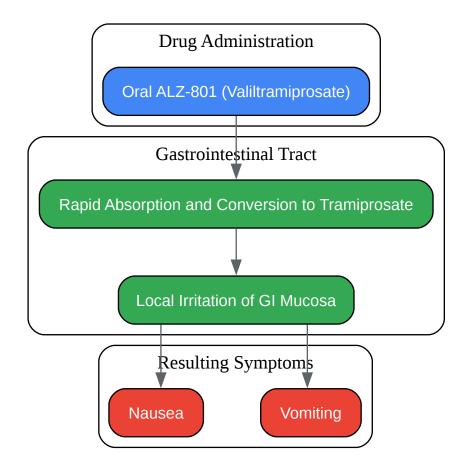
 Causality Assessment: The investigator assesses the relationship between the study drug and the reported adverse event (e.g., related, possibly related, not related).

V. Signaling Pathways and Mechanisms

The primary mechanism of ALZ-801's therapeutic action is the inhibition of amyloid-beta (A β) oligomer formation. The gastrointestinal side effects are thought to be a result of local effects on the GI tract rather than a systemic signaling pathway related to its primary mechanism.

Proposed Mechanism of ALZ-801 Induced Gastrointestinal Events:





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Caption: Proposed mechanism of ALZ-801-induced gastrointestinal side effects.

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